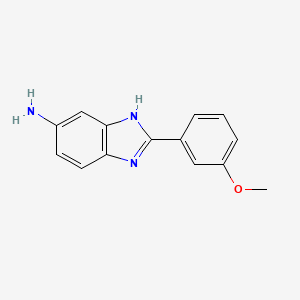

2-(3-Methoxy-phenyl)-1H-benzoimidazol-5-ylamine

Description

2-(3-Methoxy-phenyl)-1H-benzoimidazol-5-ylamine is a benzimidazole derivative characterized by a methoxy-substituted phenyl ring at position 2 and an amine group at position 5 of the benzimidazole core. Benzimidazoles are fused heterocyclic compounds with a benzene ring fused to an imidazole ring, often explored for their pharmacological properties, including antihypertensive, antifungal, and receptor-modulating activities . The methoxy group at the 3-position of the phenyl ring may enhance lipophilicity and influence binding interactions with biological targets, such as angiotensin II receptors or sodium ion channels .

Synthesis:

The compound is synthesized via condensation reactions. A representative method involves reacting substituted phenylenediamines with aldehydes or ketones in the presence of sodium metabisulfite (Na₂S₂O₅) in dimethylformamide (DMF). For example:

Condensation: 5-Amino-1,2-phenylenediamine reacts with 3-methoxybenzaldehyde under acidic conditions to form the benzimidazole core .

Cyclization: Sodium metabisulfite facilitates cyclization by acting as an oxidizing agent, forming the imidazole ring .

Properties

IUPAC Name |

2-(3-methoxyphenyl)-3H-benzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-18-11-4-2-3-9(7-11)14-16-12-6-5-10(15)8-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXCPDJYLDSTGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-phenyl)-1H-benzoimidazol-5-ylamine can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with 3-methoxybenzaldehyde under acidic conditions to form the benzimidazole ring. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-phenyl)-1H-benzoimidazol-5-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

Oxidation: Oxidized benzimidazole derivatives.

Reduction: Reduced benzimidazole derivatives.

Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(3-Methoxy-phenyl)-1H-benzoimidazol-5-ylamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-phenyl)-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial enzymes can result in antimicrobial effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations :

- Methoxy vs.

- Hydroxyl Substitution: 3-(6-Amino-1H-benzimidazol-2-yl)phenol exhibits higher aqueous solubility due to the -OH group but may reduce membrane permeability .

Pharmacological Activity

Key Observations :

- Antihypertensive Activity : Compounds with tetrazole moieties (e.g., ) show superior activity due to angiotensin II receptor antagonism, whereas the target compound’s methoxy group may favor alternative targets like ion channels.

- Selectivity : Trifluoromethyl-substituted derivatives (e.g., ) exhibit high kinase selectivity, suggesting that electron-withdrawing groups enhance target specificity.

Biological Activity

2-(3-Methoxy-phenyl)-1H-benzoimidazol-5-ylamine is a benzimidazole derivative that has garnered attention due to its diverse biological activities. Benzimidazoles are known for their therapeutic potential, including anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this specific compound, supported by data tables and recent research findings.

This compound features a methoxy group at the 3-position of the phenyl ring, which influences its chemical reactivity and biological interactions. The compound's structure allows it to engage with various biological macromolecules, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting potential anticancer effects. Additionally, its interaction with microbial enzymes can lead to antimicrobial properties, making it a valuable compound in the fight against infections.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for such compounds often fall below 10 µg/mL, indicating strong antibacterial properties .

Table 1: Antimicrobial Activity of Related Benzimidazole Derivatives

| Compound Name | Target Organism | MIC (µg/mL) |

|---|---|---|

| 2-(3-Methoxy-phenyl)-1H-benzimidazol-5-ylamine | Staphylococcus aureus | < 10 |

| Indolylbenzo[d]imidazole 3ao | Staphylococcus aureus | < 1 |

| Indolylbenzo[d]imidazole 3aq | Mycobacterium smegmatis | 3.9 |

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. Compounds with a similar structure have been reported to induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell growth and survival . The specific interactions of this compound with cancer-related targets warrant further investigation.

Case Studies

- Antibacterial Efficacy : A study demonstrated that derivatives of benzimidazoles exhibited robust antibacterial activity against MRSA strains. The incorporation of a methoxy group significantly enhanced the compound's ability to inhibit bacterial growth compared to its unsubstituted counterparts .

- Anticancer Mechanisms : Research on similar benzimidazole derivatives indicated that they could effectively target FtsZ proteins in bacteria, which are crucial for cell division. This mechanism suggests that compounds like this compound could be explored for their potential in cancer therapy by targeting analogous pathways in human cells .

Q & A

Basic Research Question

- NMR spectroscopy :

- IR spectroscopy : Stretching vibrations at ~3400 cm⁻¹ (NH₂), ~1600 cm⁻¹ (C=N), and ~1250 cm⁻¹ (C-O of methoxy) .

- Mass spectrometry : Molecular ion peak matching the molecular weight (C₁₄H₁₃N₃O, MW 239.28) and fragmentation patterns (e.g., loss of methoxy group) .

How can molecular docking predict the biological targets of this compound?

Advanced Research Question

- Software selection : AutoDock4 or Vina are widely used for flexible ligand-receptor docking. For example, docking into NaV1.1/NaV1.6 ion channels (relevant in neurological studies) requires PDB structures (e.g., 6AGF) .

- Protocol :

- Analysis : Low binding energy (ΔG < −7 kcal/mol) and hydrogen bonding with key residues (e.g., Asp/Glu in ion channels) suggest strong interactions .

How to resolve contradictions in reported synthetic yields for benzimidazole derivatives?

Advanced Research Question

Discrepancies may arise from:

- Catalyst purity : Commercial PPA varies in hydration; anhydrous PPA improves cyclization efficiency .

- Temperature control : Subtle deviations (±5°C) during reflux significantly impact reaction rates and byproduct formation.

- Workup protocols : Inadequate washing (e.g., residual acid) may reduce isolated yields. Recrystallization in ethanol/water (7:3 v/v) enhances purity .

- Validation : Reproduce methods with strict control variables and report yield ranges (e.g., 65–80%) to account for batch variability .

What strategies guide structure-activity relationship (SAR) studies for benzimidazole analogs?

Advanced Research Question

- Substituent variation : Modify the methoxy group (e.g., replace with halogens or alkyl chains) to assess electronic effects on bioactivity .

- Scaffold hybridization : Fuse with triazole or thiazole rings (as in ) to enhance binding to enzymes like kinases .

- In silico screening : Use QSAR models to predict logP, solubility, and ADMET properties before synthesis .

- Biological assays : Prioritize analogs showing >50% inhibition in preliminary enzyme assays (e.g., COX-2 for anti-inflammatory activity) .

How to assess purity and stability of this compound?

Basic Research Question

- Purity methods :

- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm; >98% purity is acceptable for biological testing .

- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C 70.28%, H 5.48%, N 17.56%) .

- Stability :

What mechanisms explain the selectivity of this compound for ion channels?

Advanced Research Question

- Electrostatic complementarity : The methoxy group’s electron-donating effect enhances interactions with voltage-sensing domains of NaV1.1 vs. NaV1.6 .

- Hydrophobic pockets : Methyl groups on the benzimidazole core may fit into hydrophobic regions of NaV1.1’s DIII domain .

- Validation : Patch-clamp electrophysiology on transfected HEK cells quantifies IC₅₀ values for selectivity profiling .

How to design experiments probing the compound’s metabolic pathways?

Advanced Research Question

- In vitro models : Use hepatic microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., demethylation of methoxy group) .

- LC-MS/MS : Detect metabolites via fragmentation patterns (e.g., m/z 225 for demethylated product) .

- Enzyme inhibition assays : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic routes .

What computational tools predict synthetic accessibility of novel benzimidazole derivatives?

Advanced Research Question

- Retrosynthesis software : Synthia (CAS) or AiZynthFinder generate feasible routes using available building blocks (e.g., o-phenylenediamine derivatives) .

- Complexity metrics : Calculate synthetic accessibility scores (SAscore) based on ring systems, stereocenters, and reaction steps .

- Cost analysis : Prioritize routes with ≤5 steps and commercially available intermediates (e.g., 3-methoxybenzoyl chloride) .

How to address discrepancies between computational predictions and experimental bioactivity data?

Advanced Research Question

- Force field limitations : AMBER/CHARMM may misestimate ligand flexibility; use QM/MM hybrid methods for critical interactions .

- Solvent effects : Include explicit water molecules or PCM models in docking simulations to improve accuracy .

- Experimental validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) and compare with docking scores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.